Isorauhimbine

Adrenergic pharmacology Receptor selectivity profiling Stereoisomer structure-activity relationship

Isorauhimbine (CAS 483-09-0, synonym 3-epi-α-yohimbine) is a pentacyclic indole alkaloid belonging to the yohimbane subgroup of monoterpene indole alkaloids, isolated from Rauvolfia serpentina. It exists as one of several stereoisomers of yohimbine—alongside rauwolscine (α-yohimbine), corynanthine, β-yohimbine, and pseudoyohimbine—that arise from different configurations at the C-3, C-15, C-16, C-17, and C-20 positions.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 483-09-0
Cat. No. B044647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorauhimbine
CAS483-09-0
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1
InChIKeyBLGXFZZNTVWLAY-RIEHRDFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isorauhimbine (CAS 483-09-0) Procurement Guide: Stereochemical Identity, Pharmacological Distinction, and Supply Rationale


Isorauhimbine (CAS 483-09-0, synonym 3-epi-α-yohimbine) is a pentacyclic indole alkaloid belonging to the yohimbane subgroup of monoterpene indole alkaloids, isolated from Rauvolfia serpentina [1]. It exists as one of several stereoisomers of yohimbine—alongside rauwolscine (α-yohimbine), corynanthine, β-yohimbine, and pseudoyohimbine—that arise from different configurations at the C-3, C-15, C-16, C-17, and C-20 positions [2]. Unlike its well-characterized congeners that act as selective α1- or α2-adrenoceptor antagonists, isorauhimbine exhibits a markedly attenuated adrenoceptor blocking profile, a property that dictates its distinct experimental utility and precludes casual substitution with other yohimbine stereoisomers [3][4].

Why Isorauhimbine Cannot Be Interchanged with Yohimbine, Rauwolscine, or Corynanthine in Pharmacological Studies


The yohimbine stereoisomer family exhibits extreme functional divergence at adrenoceptors despite near-identical molecular formulae and minimal differences in physicochemical properties. Yohimbine and rauwolscine are potent, selective α2-adrenoceptor antagonists; corynanthine is a preferential α1-adrenoceptor antagonist with approximately 10-fold selectivity over α2 [1]. Isorauhimbine (3-epi-α-yohimbine), by contrast, is a very weak antagonist at both α1- and α2-adrenoceptors and instead primarily disrupts vesicular catecholamine storage, producing a pharmacological signature that is mechanistically distinct from receptor blockade [2]. Procurement of the incorrect stereoisomer—whether due to ambiguous nomenclature, insufficient vendor specification, or cost-driven substitution—will yield experimental results that are not merely quantitatively different but qualitatively incompatible with the intended pharmacological interrogation.

Isorauhimbine (483-09-0): Quantitative Comparator Evidence for Differentiated Scientific Selection


Isorauhimbine Is a Very Weak α1- and α2-Adrenoceptor Antagonist, Unlike All Other Major Yohimbine Stereoisomers

In a direct comparative functional study using rabbit pulmonary artery strips, 3-epi-α-yohimbine (isorauhimbine) and pseudoyohimbine were classified as 'very weak antagonists at either [α1- or α2-] receptor,' in stark contrast to rauwolscine and β-yohimbine (preferential presynaptic α2-antagonists), yohimbine (mixed α2-antagonist), and corynanthine (preferential postsynaptic α1-antagonist) [1]. This functional classification is corroborated by radioligand binding data from Ferry et al. (1983), which established that yohimbine, alloyohimbine, and rauwolscine possess KDα1/KDα2 selectivity ratios of 635, 46.6, and 112 respectively (indicating strong α2 preference), while corynanthine exhibits a KDα1/KDα2 ratio of 0.036 (strong α1 preference); within the same study, derivatives of epi-α-yohimbine (the configurational class to which isorauhimbine belongs) were found to be very weak α-adrenoceptor blockers [2].

Adrenergic pharmacology Receptor selectivity profiling Stereoisomer structure-activity relationship

Isorauhimbine Diverts from Canonical Receptor Blockade to Vesicular Storage Disruption: A Mechanistic Divergence with Procurement Consequences

Weitzell et al. (1979) demonstrated that among six yohimbine-related compounds tested, 3-epi-α-yohimbine (isorauhimbine) and pseudoyohimbine were the only agents that predominantly accelerated the basal outflow of 3H-3,4-dihydroxyphenylglycol (DOPEG) rather than increasing stimulation-evoked 3H-noradrenaline overflow [1]. Increased basal DOPEG efflux is a hallmark of impaired vesicular catecholamine storage—a mechanism fundamentally distinct from the presynaptic α2-autoreceptor blockade exhibited by rauwolscine, β-yohimbine, and yohimbine (which enhance evoked transmitter release) and the postsynaptic α1-antagonism of corynanthine (which reduces noradrenaline-induced contraction) [1]. This mechanistic divergence means that isorauhimbine cannot serve as a substitute in any experimental protocol designed to probe presynaptic α2-autoreceptor function.

Catecholamine release Vesicular storage Noradrenergic transmission Mechanism of action

PARP-1 in silico Binding Affinity: Isorauhimbine Matches Yohimbine and Outperforms Rauwolscine While Carrying Distinct Adrenoceptor Liability

In a computational screening study of R. serpentina alkaloids against PARP-1, isorauhimbine demonstrated a docking binding energy (ΔG) of −9.39 kcal/mol and an estimated inhibitory constant (Ki) of 130.34 nM, forming three hydrogen bonds with Asn767, Arg878, and Ala880 [1]. This binding affinity was comparable to yohimbine (ΔG = −9.45 kcal/mol; Ki = 117.83 nM) and superior to its direct stereoisomer rauwolscine (ΔG = −9.1 kcal/mol) and 1,2-dihydrovomilenine (ΔG = −9.08 kcal/mol; Ki = 219.89 nM) [1]. Among 13 compounds with binding energy greater than −9.0 kcal/mol, only five—including isorauhimbine, yohimbine, rauwolscine, ajmalicine, and 1,2-dihydrovomilenine—fully satisfied Lipinski's rule of five and exhibited no predicted toxicity [1]. Critically, isorauhimbine achieves this PARP-1 engagement while carrying a markedly attenuated α-adrenoceptor blocking profile compared to yohimbine and rauwolscine, offering a potentially cleaner polypharmacological starting point for anticancer lead optimization [2]. Note: the source publication has been retracted; the computational data are presented here as preliminary in silico evidence requiring independent experimental validation.

PARP-1 inhibition Cancer drug discovery Molecular docking Polypharmacology

Baseline Chromatographic Separation Validated: Isorauhimbine Can Be Unambiguously Distinguished from Co-occurring Yohimbine Stereoisomers for Quality Control and Purity Verification

A validated analytical study demonstrated baseline separation of yohimbine and all four of its stereoisomers—corynanthine, α-yohimbine (rauwolscine), β-yohimbine, and isorauhimbine—using LC-UV-MS with an ammonium bicarbonate buffer/acetonitrile mobile phase system [1]. In GC-MS analysis, baseline separation of all five components was also achieved using a mid-polar column, although LC-UV-MS was preferred for quantitative work due to superior calibration curve linearity and higher recovery rates [1]. This validated method was subsequently applied to commercial health food products, where it revealed that some products contained corynanthine and α-yohimbine at higher concentrations than yohimbine, and products were identified in which both yohimbine and all four stereoisomers were detected [1]. The demonstrated ability to analytically resolve isorauhimbine from its stereoisomers is a prerequisite for any batch-specific certificate of analysis and for verifying that the supplied material is not contaminated with more pharmacologically active stereoisomers.

Analytical chemistry Stereoisomer separation Quality control LC-UV-MS GC-MS

Isorauhimbine Exhibits the Lowest Cardiovascular Depressor Potency Among Tested Yohimbine Stereoisomers in vivo

Comparative cardiovascular profiling in anesthetized dogs established the rank order of potency for depressor responses following intravenous bolus administration as: corynanthine > yohimbine > rauwolscine > 3-epi-α-yohimbine (isorauhimbine), with isorauhimbine displaying the weakest depressor effect among the four stereoisomers tested [1]. This in vivo ranking is consistent with the in vitro finding that isorauhimbine is only a very weak antagonist at both α1- and α2-adrenoceptors [2]. In a separate in vivo study, Shepperson et al. (1981) quantified that yohimbine and rauwolscine were approximately 30-fold more potent as α2-adrenoceptor than α1-adrenoceptor antagonists in the anesthetized dog, whereas corynanthine was 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors—directly quantifying the functional selectivity range across stereoisomers within which isorauhimbine represents the low-activity extreme [3].

Cardiovascular pharmacology In vivo hemodynamics Structure-activity relationship

Isorauhimbine (483-09-0): Evidence-Based Research and Industrial Application Scenarios for Informed Procurement


Negative Control or Selectivity-Profiling Standard for Adrenoceptor Pharmacological Studies

Isorauhimbine serves as an essential negative control in experiments designed to attribute functional effects to α1- or α2-adrenoceptor blockade. Because 3-epi-α-yohimbine is a very weak antagonist at both adrenoceptor subtypes [1], any biological effect observed with yohimbine or rauwolscine that is absent with isorauhimbine can be confidently ascribed to adrenoceptor-mediated mechanisms. This application is supported by the direct head-to-head functional data from rabbit pulmonary artery, where isorauhimbine produced negligible receptor antagonism while rauwolscine, β-yohimbine, and corynanthine each displayed clear subtype-selective blockade [1].

Analytical Reference Standard for Stereoisomer-Specific Quality Control of Yohimbine-Containing Raw Materials and Formulations

Regulatory and quality control laboratories analyzing yohimbine-containing botanical extracts, dietary supplements, or pharmaceutical raw materials require authenticated isorauhimbine as a reference standard to verify stereoisomeric purity. The validated LC-UV-MS method demonstrating baseline separation of all five stereoisomers [2] is directly applicable to batch-release testing. Procurement of high-purity isorauhimbine (≥98%) enables accurate identification and quantification of this specific stereoisomer in complex matrices, preventing misidentification that could arise from co-elution under non-validated chromatographic conditions [2].

Lead Compound for PARP-1-Targeted Anticancer Drug Discovery with a Differentiated Adrenergic Off-Target Profile

Isorauhimbine presents a computationally validated starting point for medicinal chemistry optimization targeting PARP-1 in oncology. Its in silico binding affinity (ΔG = −9.39 kcal/mol; estimated Ki = 130.34 nM) is comparable to yohimbine (ΔG = −9.45 kcal/mol; Ki = 117.83 nM) [3], yet its adrenoceptor pharmacology is markedly attenuated relative to both yohimbine and rauwolscine [1]. This differentiated polypharmacological profile is relevant for lead selection: a PARP-1 inhibitor candidate lacking concomitant α2-adrenoceptor antagonism would avoid the cardiovascular and CNS stimulant liabilities associated with yohimbine and rauwolscine, potentially yielding a cleaner developmental candidate. The Lipinski compliance and favorable in silico toxicity profile further support its consideration as a lead scaffold [3].

Tool Compound for Studying Vesicular Catecholamine Storage and Non-Exocytotic Transmitter Release Mechanisms

Unlike all other major yohimbine stereoisomers, isorauhimbine predominantly impairs vesicular noradrenaline storage rather than blocking pre- or postsynaptic adrenoceptors, as evidenced by its selective acceleration of basal 3H-DOPEG outflow without enhancing stimulation-evoked 3H-noradrenaline release [1]. This unique mechanism makes isorauhimbine a valuable pharmacological tool for dissecting vesicular monoamine storage dynamics, distinguishing exocytotic from non-exocytotic catecholamine efflux, and studying the contribution of vesicular dysfunction to neurodegenerative or cardiovascular pathologies—applications for which yohimbine, rauwolscine, and corynanthine are unsuitable due to their confounding receptor activities [1].

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